molecular formula C17H16F2N2O2 B6087785 N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide

N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide

Cat. No. B6087785
M. Wt: 318.32 g/mol
InChI Key: GVPUXROENIIHGM-UHFFFAOYSA-N
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Description

N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has been shown to inhibit PARP activity by binding to the catalytic domain of the enzyme. This leads to the accumulation of DNA damage and cell death in cancer cells with defects in DNA repair pathways. N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on PARP and NF-κB, N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of oxidative stress and inflammation. N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the breakdown of extracellular matrix proteins and the progression of cancer.

Advantages and Limitations for Lab Experiments

N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has also been extensively studied, with a large body of literature available on its properties and potential applications. However, N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide may have off-target effects that need to be carefully considered when designing experiments.

Future Directions

There are several future directions for research on N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide. One area of research is the development of N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide-based therapies for cancer and inflammatory diseases. Another area of research is the identification of new targets for N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide, as well as the development of new derivatives with improved properties. Additionally, more research is needed to fully understand the mechanisms of action of N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide can be synthesized through a multi-step process starting with 2,4-difluoroaniline and 2-methylbenzoic acid. The first step involves the coupling of 2,4-difluoroaniline and 2-methylbenzoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate N-(2-methylbenzoyl)-2,4-difluoroaniline. This intermediate is then reacted with N-methyl-2-oxoethylamine in the presence of a base such as triethylamine to form the final product, N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide.

Scientific Research Applications

N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has been extensively studied for its potential applications in scientific research. N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has been shown to have inhibitory effects on the enzyme poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. This makes N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide a potential candidate for cancer therapy, as cancer cells with defects in DNA repair pathways may be more sensitive to PARP inhibition. N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-10-5-3-4-6-13(10)17(23)20-11(2)16(22)21-15-8-7-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPUXROENIIHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-2-methylbenzamide

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